2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a thiazole-based compound featuring a morpholino group, a tosyl (p-toluenesulfonyl) substituent, and a piperidine moiety. Its structure combines a thiazole ring modified with a sulfur-linked ethanone scaffold, which is substituted with a piperidin-1-yl group.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S3/c1-16-5-7-17(8-6-16)31(26,27)19-20(24-11-13-28-14-12-24)30-21(22-19)29-15-18(25)23-9-3-2-4-10-23/h5-8H,2-4,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBDNHBFMCHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Morpholine Group: This could be achieved through nucleophilic substitution reactions.
Attachment of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base like pyridine.
Formation of the Final Compound: The final step might involve coupling the thiazole derivative with piperidine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic methodologies, and biological activities of compounds sharing key functional groups with 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone.
Structural Analogues and Their Properties
Key Observations :
- Structural Diversity: The target compound distinguishes itself through the tosylthio substituent on the thiazole ring, which is absent in other analogs like 9b () or tetrazole derivatives (). This group may enhance stability or modulate solubility compared to amino- or phenoxy-linked analogs.
- Piperidine/Morpholine Synergy: Both the target compound and 9b () incorporate morpholine and piperidine moieties, which are known to improve pharmacokinetic properties (e.g., bioavailability) in drug-like molecules.
Physicochemical Properties
- Piperidine and morpholine groups likely improve water solubility via hydrogen bonding .
Biological Activity
Overview of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
This compound is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure includes a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. The presence of the morpholino and piperidine moieties in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
Anticancer Properties
Thiazole derivatives have shown promise in cancer research. They often act by inhibiting specific enzymes or pathways involved in tumor growth. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the thiazole ring may interact with biological macromolecules, disrupting essential cellular functions. This interaction could lead to apoptosis in cancer cells or inhibition of microbial growth.
Case Study 1: Antimicrobial Screening
In a study evaluating various thiazole derivatives, compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Testing
Another research effort focused on assessing the cytotoxicity of thiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study revealed that compounds with a similar thiazole backbone exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
